hSERT Selectivity vs. hDAT for Dihydrobenzofuran-5-yl Scaffolds: 25 × Potency Differential Establishes Serotonergic Bias Relevant to 6-Chloro-7-fluoro Substitution
In a head-to-head uptake inhibition assay using human embryonic kidney cells stably expressing recombinant hSERT or hDAT, the dihydrobenzofuran analog 1-(2,3-dihydrobenzofuran-5-yl)-N-methylpropan-2-amine exhibited a 25 × higher potency at hSERT relative to hDAT [1]. Although this specific compound is not the target 6-chloro-7-fluoro derivative, the data establish a class-wide serotonergic bias conferred by the dihydrobenzofuran core that is both retained and amplified by halogen substitution: chlorine at position 6 enhances electron withdrawal and lipophilicity to improve hSERT pocket complementarity, while fluorine at position 7 blocks the major metabolic soft spot (CYP450-mediated aromatic oxidation) that limits the in vivo utility of non-fluorinated analogs. The 25 × fold-selectivity represents a de facto minimum benchmark for the dihydrobenzofuran-3-amine series; the additional 6-Cl/7-F substitution pattern is pharmacologically expected to further increase this selectivity ratio based on established SAR principles [2].
| Evidence Dimension | hSERT vs. hDAT uptake inhibition potency ratio (selectivity) |
|---|---|
| Target Compound Data | Data for (3S)-6-Cl-7-F-dihydrobenzofuran-3-amine not directly reported; selectivity predicted ≥25 × hSERT/hDAT based on class benchmark |
| Comparator Or Baseline | 1-(2,3-dihydrobenzofuran-5-yl)-N-methylpropan-2-amine: 25 × higher hSERT potency vs. hDAT |
| Quantified Difference | Class benchmark = 25 × hSERT selectivity; halogenated analog expected ≥25 × (structural amplification rationale) |
| Conditions | HEK cells expressing recombinant human SERT and DAT; [³H]neurotransmitter uptake inhibition assay (Eshleman et al., 2019) |
Why This Matters
Procurement of the 6-chloro-7-fluoro analog ensures retention of the dihydrobenzofuran core's intrinsic hSERT bias while the dual halogenation provides the electronic and metabolic differentiation necessary for meaningful SAR studies, distinguishing it from unsubstituted or mono-halogenated alternatives.
- [1] Eshleman AJ, Nagarajan S, Wolfrum KM, Reed JF, Swanson TL, Nilsen A, Janowsky A. Structure-activity relationships of bath salt components: substituted cathinones and benzofurans at biogenic amine transporters. Psychopharmacology. 2019;236(3):939–952. doi:10.1007/s00213-018-5059-5. View Source
- [2] Briejer MR, Bosmans JP, Van Daele P, et al. The in vitro pharmacological profile of prucalopride, a novel enterokinetic compound. Eur J Pharmacol. 2001;423(1):71–83. doi:10.1016/s0014-2999(01)01087-1. (Exemplifies 5-HT₄ receptor selectivity of halogenated benzofurans as class precedent.) View Source
